molecular formula C21H19N3O2S B2825054 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-20-4

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2825054
CAS No.: 852372-20-4
M. Wt: 377.46
InChI Key: FULNBUBZYCHHTJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features two indole moieties connected via a sulfanyl-ethyl linker and an oxoacetamide group. Indole derivatives are known for their wide range of biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Indole Sulfanyl Intermediate

      Starting Materials: 1H-indole-3-thiol and 2-bromoethylamine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution, forming the indole sulfanyl intermediate.

  • Coupling with 2-Methyl-1H-indole-3-carboxylic Acid

      Starting Materials: The indole sulfanyl intermediate and 2-methyl-1H-indole-3-carboxylic acid.

      Reaction Conditions: The coupling reaction is typically performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final oxoacetamide product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Products: Oxidation of the sulfanyl group can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the oxoacetamide group can yield corresponding amines or alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

      Products: Substitution reactions can introduce various functional groups onto the indole rings.

Common Reagents and Conditions

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethanol (EtOH).

    Conditions: Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Indole derivatives can act as ligands in catalytic processes.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes like kinases or proteases.

    Receptor Binding: Studied for their ability to bind to various biological receptors.

Medicine

    Anticancer Agents: Investigated for their cytotoxic effects on cancer cells.

    Anti-inflammatory Drugs: Potential to reduce inflammation by modulating biochemical pathways.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK pathway or inhibition of specific enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

      Comparison: Both compounds feature indole moieties, but differ in their substituents and linkers, leading to different biological activities.

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

      Comparison: Similar synthetic routes but different aromatic substituents, affecting their pharmacological profiles.

Uniqueness

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of indole moieties and the presence of a sulfanyl-ethyl linker, which may confer distinct biological properties and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-19(15-7-3-5-9-17(15)24-13)20(25)21(26)22-10-11-27-18-12-23-16-8-4-2-6-14(16)18/h2-9,12,23-24H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNBUBZYCHHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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